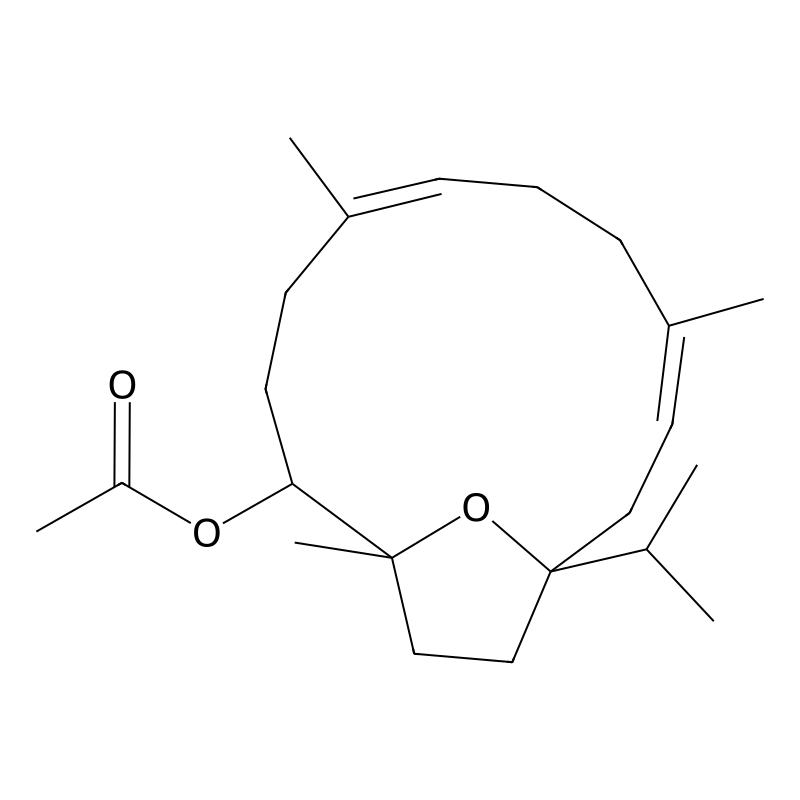

Incensole acetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

Isomeric SMILES

Incensole acetate is a cembranoid diterpene and a primary bioactive constituent of Boswellia resin (frankincense). While historically the anti-inflammatory properties of the resin were attributed mainly to boswellic acids, incensole acetate has been identified as a key molecule responsible for distinct biological effects, including potent anti-inflammatory activity through NF-κB inhibition and unique psychoactive properties mediated by the activation of TRPV3 ion channels in the brain. Its utility in research spans neuroprotection, inflammation, and sensory pathway modulation, making the choice of this specific compound over related analogs a critical procurement decision.

Research Fit

References

- [1] Moussaieff, A., et al. Incensole acetate, a novel anti-inflammatory compound isolated from Boswellia resin, inhibits nuclear factor-κB activation. Molecular Pharmacology, 72(6), 1657-1664 (2007).

- [2] Moussaieff, A., et al. Incensole acetate, an incense component, elicits psychoactivity by activating TRPV3 channels in the brain. FASEB Journal, 22(8), 3024-3034 (2008).

- [3] Moussaieff, A., et al. Incensole acetate: a novel neuroprotective agent isolated from Boswellia carterii. Journal of Cerebral Blood Flow and Metabolism, 28(7), 1341-1352 (2008).

- [4] Incensole. Wikipedia. Accessed May 5, 2024.

Substituting Incensole Acetate with its parent alcohol (Incensole), other major frankincense components like boswellic acids, or crude resin extracts is inadvisable for targeted research. The acetate moiety is critical for its enhanced potency in key pathways; for instance, its NF-κB inhibition is significantly more potent than that of Incensole. Furthermore, Incensole Acetate possesses a distinct mechanism of action, potently activating TRPV3 ion channels, a property not shared by boswellic acids. This mechanistic specificity means that substituting with other Boswellia compounds will lead to a loss of targeted activity and introduce confounding variables, compromising experimental reproducibility and validity.

Substitution Risk

References

- [1] Moussaieff, A., et al. Incensole acetate, a novel anti-inflammatory compound isolated from Boswellia resin, inhibits nuclear factor-κB activation. Molecular Pharmacology, 72(6), 1657-1664 (2007).

- [2] Moussaieff, A., et al. Incensole acetate, an incense component, elicits psychoactivity by activating TRPV3 channels in the brain. FASEB Journal, 22(8), 3024-3034 (2008).

Enhanced Potency: Superior NF-κB Pathway Inhibition Compared to Parent Compound Incensole

In a direct comparison using TNF-α-stimulated HeLa cells, Incensole Acetate demonstrated approximately twice the potency in inhibiting NF-κB activation compared to its non-acetylated precursor, Incensole. This highlights the critical role of the acetate group in enhancing the compound's anti-inflammatory activity at the molecular level.

| Evidence Dimension | Inhibition of NF-κB Activation (IC50) |

| Target Compound Data | 11.9 µM |

| Comparator Or Baseline | Incensole: 23.1 µM |

| Quantified Difference | Approx. 1.94x more potent |

| Conditions | TNF-α-stimulated HeLa cells, measuring IκBα degradation. |

For researchers studying inflammation, this superior potency allows for the use of lower concentrations, reducing potential off-target effects and conserving material.

IN: marginal inhibition

CNS Penetration: Confirmed Brain Bioavailability Essential for Neurological Research

Unlike many natural compounds, Incensole Acetate has been shown to be CNS-active. Following intraperitoneal administration in mice, both Incensole Acetate and its parent compound, Incensole, were detected in the brain, confirming their ability to cross the blood-brain barrier. This is a critical performance characteristic that distinguishes it from compounds that act only peripherally.

| Evidence Dimension | Brain Tissue Concentration (ng/g) |

| Target Compound Data | Detected in mouse brain tissue post-administration. |

| Comparator Or Baseline | Incensole: Also detected in mouse brain tissue post-administration. |

| Quantified Difference | N/A (Qualitative confirmation of CNS penetration) |

| Conditions | In vivo study in mice, analysis of brain homogenates after intraperitoneal injection. |

This evidence is crucial for procurement decisions in neuroscience, as it validates the compound's suitability for in vivo studies targeting brain chemistry and function.

Mechanistic Specificity: Potent TRPV3 Channel Activation Not Observed with Boswellic Acids

Incensole Acetate is a potent agonist of the TRPV3 ion channel, which is implicated in thermosensation, pain, and skin physiology. It activates calcium influx in HEK293 cells expressing TRPV3 with an EC50 of 16 µM. This activity is highly specific; other major anti-inflammatory compounds from Boswellia, such as boswellic acids, do not activate this channel, demonstrating a clear mechanistic divergence.

| Evidence Dimension | TRPV3 Channel Activation (EC50) |

| Target Compound Data | 16 µM |

| Comparator Or Baseline | Boswellic Acids: No reported activation of TRPV3 channels. |

| Quantified Difference | Qualitatively distinct mechanism of action. |

| Conditions | Calcium influx measurement in HEK293 cells heterologously expressing TRPV3. |

For researchers investigating TRPV3-mediated pathways, Incensole Acetate is the specific tool required, as common substitutes like boswellic acids lack the necessary activity.

IN: potent STAT3 inhibitor

In Vivo Models of Neuroinflammation and Neurodegeneration

Due to its demonstrated ability to cross the blood-brain barrier and inhibit NF-κB, a key transcription factor in neuroinflammation, Incensole Acetate is directly applicable to in vivo studies of traumatic brain injury, cerebral ischemia, and other CNS inflammatory conditions.

Probing TRPV3-Mediated Sensory and Dermatological Pathways

Given its specific and potent activation of TRPV3 channels, this compound is the indicated tool for investigating TRPV3's role in temperature sensation, inflammatory skin diseases, wound healing, and pain transduction, where inactive substitutes like boswellic acids would be ineffective.

High-Reproducibility Anti-inflammatory Assays

The defined molecular structure and higher potency of pure Incensole Acetate compared to its parent compound or crude extracts ensure lower variability and higher reproducibility in cell-based assays targeting the NF-κB pathway.

Application Fit Matrix

References

- [1] Moussaieff, A., et al. Incensole acetate: a novel neuroprotective agent isolated from Boswellia carterii. Journal of Cerebral Blood Flow and Metabolism, 28(7), 1341-1352 (2008).

- [2] Moussaieff, A., et al. Incensole acetate, a novel anti-inflammatory compound isolated from Boswellia resin, inhibits nuclear factor-κB activation. Molecular Pharmacology, 72(6), 1657-1664 (2007).

- [3] Moussaieff, A., et al. Incensole acetate, an incense component, elicits psychoactivity by activating TRPV3 channels in the brain. FASEB Journal, 22(8), 3024-3034 (2008).

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Explore Compound Types